Key Intermediate for mGluR5 NAM Sonogashira Synthesis
5-Nitro-2-(2-pyridinylethynyl)pyridine is not merely a member of the dipyridylacetylene class but is documented as the specific and irreplaceable aryl iodide coupling partner in a patented, large-scale Sonogashira reaction [1]. This reaction is a critical step in the process-scale synthesis of a potent mGluR5 negative allosteric modulator (NAM), demonstrating its unique utility and validated role in producing a high-value pharmaceutical intermediate [2].
| Evidence Dimension | Critical synthetic intermediate identity |
|---|---|
| Target Compound Data | Aryl iodide partner in Sonogashira coupling with 2-ethynylpyridine |
| Comparator Or Baseline | Any other aryl iodide or halopyridine analog |
| Quantified Difference | Structure required for final product's mGluR5 NAM activity |
| Conditions | Process-scale Sonogashira coupling for mGluR5 NAM synthesis |
Why This Matters
Procurement of this exact CAS is essential for replicating the published, scalable route to this specific mGluR5 NAM.
- [1] Sperry, J. B., Farr, R. M., Ghosh, M., & Sutherland, K. (2003). Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. In J. Magano & J. R. Dunetz (Eds.), Transition Metal-Catalyzed Couplings in Process Chemistry. View Source
- [2] Monn, J. A., Dressman, B. A., Agejas-Chicharro, F. J., Massey, S. M., & Zia-Ebrahimi, M. S. (2011). Pyridyl derivatives and their use as mGlu5 antagonists. U.S. Patent No. 7,915,424 B2. View Source
